molecular formula C10H11NO B6263004 rac-1-[(1R,2R)-2-(pyridin-2-yl)cyclopropyl]ethan-1-one, trans CAS No. 2174007-68-0

rac-1-[(1R,2R)-2-(pyridin-2-yl)cyclopropyl]ethan-1-one, trans

Cat. No.: B6263004
CAS No.: 2174007-68-0
M. Wt: 161.2
InChI Key:
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Description

rac-1-[(1R,2R)-2-(pyridin-2-yl)cyclopropyl]ethan-1-one, trans is a chemical compound that features a cyclopropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2R)-2-(pyridin-2-yl)cyclopropyl]ethan-1-one, trans typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of pyridine with a cyclopropyl ketone under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the trans isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2R)-2-(pyridin-2-yl)cyclopropyl]ethan-1-one, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce cyclopropyl alcohol derivatives.

Scientific Research Applications

rac-1-[(1R,2R)-2-(pyridin-2-yl)cyclopropyl]ethan-1-one, trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-(pyridin-2-yl)cyclopropyl]ethan-1-one, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one
  • rac-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one

Uniqueness

rac-1-[(1R,2R)-2-(pyridin-2-yl)cyclopropyl]ethan-1-one, trans is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

2174007-68-0

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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